molecular formula C9H15ClN2O2S B2395960 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride CAS No. 2089257-77-0

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2395960
CAS No.: 2089257-77-0
M. Wt: 250.74
InChI Key: JPGXSRMKCPTPBW-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is widely used in biochemical research and has significant applications in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, are serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s active site, preventing it from catalyzing protein breakdown .

Biochemical Pathways

AEBSF affects several biochemical pathways by inhibiting serine proteases. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBP), which are crucial for cholesterol regulation . By inhibiting the Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating SREBP, AEBSF can influence cholesterol regulation .

Pharmacokinetics

AEBSF is water-soluble, which aids in its distribution throughout the body .

Result of Action

By inhibiting serine proteases, AEBSF can prevent protein degradation, which is crucial in various biological processes . For instance, it can inhibit the activation of SREBP, thereby influencing cholesterol regulation .

Action Environment

AEBSF is more stable at low pH values, making it suitable for use in acidic environments . Its stability decreases at ph values higher than 70 . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AEBSF .

Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride interacts with various enzymes, proteins, and other biomolecules. Its primary role is to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to inhibit respiratory syncytial virus (RSV) infection . Moreover, it has been used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) .

Molecular Mechanism

The molecular mechanism of action of this compound involves covalently modifying the hydroxyl of serine residues . This modification adds an additional 183.0354 Da to each modified residue . The compound is a sulfonyl fluoride and acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Temporal Effects in Laboratory Settings

It is known that this compound is more stable at low pH values compared to other similar inhibitors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to attenuate ovalbumin-induced inflammation in a mouse model of airway allergy .

Metabolic Pathways

It is known that this compound inhibits serine proteases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that this compound is water-soluble , which may influence its distribution within aqueous cellular environments.

Subcellular Localization

Given its role as a serine protease inhibitor, it may be localized to areas where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: The starting materials are mixed and stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include:

    Purification: Techniques such as recrystallization or chromatography may be used to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are employed to verify the purity and composition of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides.

Scientific Research Applications

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is employed in the study of enzyme kinetics and protein interactions.

    Medicine: It has potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving protease activity.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications.

    Phenethylamine derivatives: Compounds like dopamine and tyramine, which have different biological activities but share structural similarities.

Uniqueness

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific inhibitory action on a broad range of serine proteases. Its water solubility and irreversible binding make it particularly effective in biochemical research and therapeutic applications .

Properties

IUPAC Name

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGXSRMKCPTPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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